3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1111005-40-3
Cat. No.: VC6440750
Molecular Formula: C31H28N4O4S
Molecular Weight: 552.65
* For research use only. Not for human or veterinary use.
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide - 1111005-40-3](/images/structure/VC6440750.png)
Specification
CAS No. | 1111005-40-3 |
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Molecular Formula | C31H28N4O4S |
Molecular Weight | 552.65 |
IUPAC Name | 3-benzyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Standard InChI | InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37) |
Standard InChI Key | LXKHPDABQURCRX-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide, provides a precise blueprint of its structure. Breaking this down:
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Quinazoline core: A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine).
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3-Benzyl substitution: A phenylmethyl group at position 3 of the quinazoline.
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2-Sulfanyl linkage: A thioether group at position 2, connected to a 2-(1H-indol-3-yl)-2-oxoethyl moiety.
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4-Oxo group: A ketone at position 4.
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N-[(Oxolan-2-yl)methyl] carboxamide: A tetrahydrofuran-2-ylmethyl group attached to the carboxamide at position 7 .
Structural Features and Functional Groups
The molecule integrates multiple pharmacophores:
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Indole moiety: A bicyclic structure known for interactions with biological targets, including serotonin receptors and kinases.
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Tetrahydrofuran (oxolan): A saturated oxygen-containing heterocycle enhancing solubility and metabolic stability.
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Thioether bridge: Potentially influencing redox properties and binding kinetics .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
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CAS Number | 1111005-40-3 | |
Molecular Formula | C₃₁H₂₈N₄O₄S | |
Molecular Weight | 552.6 g/mol | |
IUPAC Name | As above |
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to quinazoline derivatives, as inferred from analogous structures :
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Benzylation: Introduction of the benzyl group via alkylation at position 3.
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Thioether Linkage: Coupling of a 2-mercaptoacetophenone derivative with the indole-containing moiety.
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Carboxamide Functionalization: Amidation at position 7 using oxolan-2-ylmethylamine.
Challenges and Optimization
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Steric Hindrance: Bulky substituents (e.g., benzyl, indole) may necessitate high-temperature reactions or catalysts.
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Oxolan Stability: Tetrahydrofuran rings are prone to ring-opening under strong acids/bases, requiring mild conditions .
Table 2: Comparison with Analogous Quinazoline Derivatives
Physicochemical Properties
Molecular Weight and Solubility
With a molecular weight of 552.6 g/mol, the compound falls into the “mid-sized” range for small-molecule drugs. The presence of polar groups (carboxamide, ketone) and the oxolan moiety suggests moderate aqueous solubility, though experimental data remain unreported .
Stability and Reactivity
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Thermal Stability: Likely stable up to 150–200°C, typical for quinazolines.
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Photoreactivity: The indole group may confer sensitivity to UV light, necessitating storage in amber containers .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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